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Get Quote

Chemical Profile of 3-Methyl-2-Oxobutanoic Acid

The table below summarizes the core identification and physicochemical data for 3-Methyl-2-oxobutanoic

acid.
Property Description
IUPAC Name 3-Methyl-2-oxobutanoic acid [1]
CAS Number 759-05-7 [1] [2] [3]

Molecular Formula

Average Molecular Weight

SMILES

InChl Key

Density

Boiling Point

CsHsOs [1][2] [3]

116.12 g/mol [1] [2] [3]
CC(C)C(=0)C(=0)011]
QHKABHOOEWYVLI-UHFFFAOYSA-N [1]
1.10.1 g/cm? [2]

170.249.0 °C (at 760 mmHg) [2]
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Property Description
Flash Point 71.0+£15.2 °C [2]
Storage 2-8°C [2] [3]

Synthetic Application: A Protocol for Asymmetric
Hydrogenation

A key application of 3-methyl-2-oxobutanoic acid and its derivatives is in the synthesis of chiral molecules.
The following peer-reviewed procedure from Organic Syntheses details the asymmetric hydrogenation of
methyl 3-oxobutanoate (a related (-keto ester) to produce (R)-(—)-Methyl 3-hydroxybutanoate with high
enantiomeric purity using a BINAP-ruthenium catalyst [4]. This chiral synthon is valuable for producing

pharmaceuticals and fine chemicals.

Experimental Workflow for Asymmetric Hydrogenation The diagram below outlines the key stages of

this synthetic protocol.
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Detailed Procedure [4]

e Part A: Preparation of (R)-BINAP-Ru(II) Complex

o Reaction Setup: An 80-mL Schlenk tube is charged with 130.5 mg of [RuClz(benzene)]> and
341 mg of (R)-BINAP under an argon atmosphere.

o Solvent Addition: 9 mL of degassed DMF is added via syringe under argon.

o Reaction: The suspension is stirred at 100°C for 10 minutes, yielding a clear reddish-brown
solution.

o Isolation: The solution is concentrated under vigorous stirring (1 mm Hg at 50°C) to give
approximately 500 mg of the reddish-brown catalyst complex, used directly in the next step.

e Part B: Hydrogenation to (R)-Methyl 3-hydroxybutanoate
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o Reaction Mixture: A 200-mL Schlenk tube is charged with 50.0 g of methyl 3-oxobutanoate
and 50 mL of degassed methanol. The prepared Ru-catalyst (175 mg) is added under argon.

o Transfer to Autoclave: The solution is degassed via freeze-thaw cycles and transferred to a
500-mL glass autoclave under argon.

o Hydrogenation: The air in the autoclave is replaced with hydrogen via evacuation/refill cycles.
The reaction is pressurized to 4 atm of Hz and stirred vigorously at 100°C for 6 hours.

o Isolation and Purification: After cooling and releasing pressure, the deep reddish-orange
contents are concentrated. The residue is distilled under reduced pressure (40°C at 2 mm Hg)
to yield 47-49 g (92-96%) of the product with 97-98% enantiomeric excess.

Key Parameters and Safety

e Catalyst Handling: The BINAP-Ru complexes are air-sensitive and must be handled under
anaerobic conditions using degassed solvents [4].

¢ Critical Factors: Vigorous stirring and the use of a wide-shaped autoclave are important for obtaining
high yields. The reaction does not proceed satisfactorily at atmospheric hydrogen pressure [4].

¢ Analytical Data: The product is characterized by *H NMR, IR, and specific rotation
[a]D25 -23.1° to -23.6° (neat). Enantiomeric excess is determined by HPLC analysis of
the corresponding (R)-MTPA ester [4].

Role in Pharmaceutical Development

While a specific, marketed drug derived from 3-methyl-2-oxobutanoic acid is not identified in the search

results, its value in pharmaceutical development is clear:

¢ Metabolic Role: It is a noted Human Endogenous Metabolite and a precursor in the biosynthesis of
pantothenic acid (Vitamin B5) in organisms like E. coli [2]. Studies in rats indicate it can influence
brain chemistry, inducing convulsions through GABAergic and glutamatergic mechanisms,
highlighting its biological activity [2].

¢ Broader Context of Building Blocks: The search for novel and efficient synthetic methods for
complex, saturated cyclic structures (like azetidines and cyclobutanes) is a major focus in modern
medicinal chemistry, as these motifs can improve a drug's potency, stability, and metabolic profile [5].
The atom-swapping strategy for converting oxetanes into other 4-membered rings exemplifies the
innovative approaches being developed to streamline pharmaceutical synthesis [5].

Research Recommendations

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://orgsyn.org/demo.aspx?prep=CV9P0589
https://orgsyn.org/demo.aspx?prep=CV9P0589
https://orgsyn.org/demo.aspx?prep=CV9P0589
https://www.smolecule.com/products/s564956?utm_src=pdf-body
https://www.chemsrc.com/en/baike/842634.html
https://www.chemsrc.com/en/baike/842634.html
https://phys.org/news/2025-10-atom-swapping-blueprint-synthesis-pharmaceutical.html
https://phys.org/news/2025-10-atom-swapping-blueprint-synthesis-pharmaceutical.html
https://www.smolecule.com/products/s564956?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The search results for your specific compound are foundational. To develop more comprehensive application
notes, I suggest you:
e Consult Specialized Databases: For detailed metabolic or signaling pathways, databases like

KEGG or MetaCyc are invaluable. You can use the provided CAS Number (759-05-7) or InChl Key
for precise queries.

e Explore Recent Literature: Search scientific databases (e.g., SciFinder, Reaxys) for "3-methyl-2-
oxobutanoic acid" or "alpha-ketoisovaleric acid" in combination with keywords like "pharmaceutical
intermediate," "biosynthesis," or "metabolic pathway" to find specific applications in drug
development.

¢ Review Market Analysis: For a commercial perspective on the importance of advanced building
blocks, general reports on the pharmaceutical building blocks market can provide context, even if
they don't mention your compound specifically [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s564956?utm_src=pdf-bulk
https://www.smolecule.com/products/s564956?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

